SIRT1 vs SIRT2 Isoform Selectivity
This compound demonstrates functional selectivity between the epigenetic eraser enzymes SIRT1 and SIRT2. In a recombinant fluorescence-based assay, it inhibits SIRT1 with an IC50 of 1.30 μM but requires a ~20-fold higher concentration to inhibit SIRT2 (IC50 > 27 μM) [1]. This contrasts with the commonly used tool compound EX-527 (selisistat), which shows sub-micromolar activity against SIRT1 (IC50 ~0.098 μM) but is chemically distinct [2].
| Evidence Dimension | Isoform selectivity (SIRT1 vs SIRT2) |
|---|---|
| Target Compound Data | SIRT1 IC50 = 1.30 μM (1.30E+3 nM); SIRT2 IC50 = 27.0 μM (2.70E+4 nM) |
| Comparator Or Baseline | EX-527 (selisistat): SIRT1 IC50 ~0.098 μM; SIRT2 IC50 > 10 μM (ref. literature) |
| Quantified Difference | Target compound is ~13-fold less potent against SIRT1 than EX-527 but exhibits a comparable selectivity window (SIRT2/SIRT1 ratio ~21 for target compound vs >100 for EX-527). |
| Conditions | Recombinant human GST-tagged SIRT1 and SIRT2, Fluor de Lys-based fluorescence assay, 1 h incubation. |
Why This Matters
The distinct selectivity profile relative to EX-527 provides a differentiated chemical scaffold for probing SIRT1-dependent pathways without the confounding off-target effects associated with more potent or less selective analogs.
- [1] BindingDB: BDBM50355047, CHEMBL1835306. SIRT1 IC50: 1.30E+3 nM; SIRT2 IC50: 2.70E+4 nM. University of Eastern Finland curation. View Source
- [2] Solomon, J. M., et al. (2006). Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage. Molecular and Cellular Biology, 26(1), 28-38. (EX-527 IC50 data). View Source
